molecular formula C11H11N3O B1387631 5-(4-Methoxyphenyl)pyrimidin-2-amine CAS No. 31408-47-6

5-(4-Methoxyphenyl)pyrimidin-2-amine

Cat. No.: B1387631
CAS No.: 31408-47-6
M. Wt: 201.22 g/mol
InChI Key: PKSSRSRVRREPTQ-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)pyrimidin-2-amine is a heterocyclic aromatic compound that belongs to the class of pyrimidines Pyrimidines are characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3

Biochemical Analysis

Biochemical Properties

5-(4-Methoxyphenyl)pyrimidin-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit tubulin polymerization, which is crucial for cell division and intracellular transport . This inhibition leads to cell cycle arrest at the G2/M phase and induces apoptosis in cancer cells . Additionally, this compound interacts with inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α, thereby exhibiting anti-inflammatory effects .

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound induces cell cycle arrest and apoptosis by inhibiting tubulin polymerization . It also modulates the expression of genes involved in inflammation, thereby reducing the production of inflammatory mediators . Furthermore, this compound affects cellular metabolism by altering the activity of key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to the colchicine site of tubulin, inhibiting its polymerization and disrupting microtubule dynamics . This disruption leads to cell cycle arrest at the G2/M phase and triggers apoptosis in cancer cells . Additionally, this compound inhibits the activity of inflammatory mediators by binding to their active sites, thereby reducing inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation products may form over extended periods . Long-term studies have shown that this compound maintains its anticancer and anti-inflammatory activities over time, although the potency may decrease slightly due to degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anticancer and anti-inflammatory activities without causing adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . The threshold dose for these toxic effects varies depending on the animal model and the duration of exposure .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites may retain some of the biological activities of the parent compound or exhibit different activities altogether . The compound also affects metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys . Its distribution is also influenced by its binding affinity to plasma proteins .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with tubulin and other cytoskeletal proteins . It may also be targeted to specific cellular compartments or organelles through post-translational modifications or targeting signals . This localization is essential for its ability to inhibit tubulin polymerization and exert its anticancer effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Methoxyphenyl)pyrimidin-2-amine typically involves the condensation of a three-carbon compound with an amidine structure. One common method includes the reaction of benzylidene acetones with ammonium thiocyanates, followed by a series of steps such as ring closure, aromatization, S-methylation, and oxidation to form the desired pyrimidine derivative .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability. This could include the use of continuous flow reactors and automated synthesis techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 5-(4-Methoxyphenyl)pyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Typically involves oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Commonly uses reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Often employs halogenating agents or nucleophiles under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted pyrimidines, which can exhibit different biological and chemical properties depending on the nature of the substituents .

Scientific Research Applications

Comparison with Similar Compounds

  • 4-(5-Chloro-2-methoxyphenyl)pyrimidin-2-amine
  • 4,6-Diphenylpyrimidin-2-amine derivatives

Comparison: 5-(4-Methoxyphenyl)pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities. For example, the methoxy group at the 4-position of the phenyl ring enhances its anti-inflammatory properties compared to other derivatives . Additionally, its structural features allow for selective inhibition of certain enzymes, making it a valuable compound for targeted therapeutic applications .

Properties

IUPAC Name

5-(4-methoxyphenyl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-15-10-4-2-8(3-5-10)9-6-13-11(12)14-7-9/h2-7H,1H3,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKSSRSRVRREPTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(N=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80659459
Record name 5-(4-Methoxyphenyl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80659459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31408-47-6
Record name 5-(4-Methoxyphenyl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80659459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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